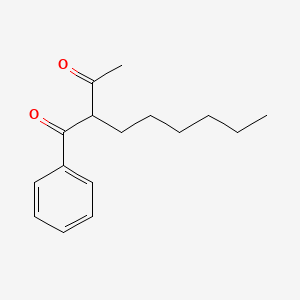
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chloro group, an ethoxy group, a formyl group, and a phenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro, ethoxy, formyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be added through etherification reactions.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the cyano group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-cyanopyridine
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-4-pyridinecarbonitrile
Comparison
Compared to these similar compounds, 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is unique due to the presence of the ethoxy and formyl groups, which can significantly alter its reactivity and interactions in chemical and biological systems. These additional substituents can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in targeted biochemical studies.
Propiedades
Número CAS |
143815-60-5 |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
6-chloro-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15-11(8-17)13(10-6-4-3-5-7-10)12(9-19)14(16)18-15/h3-7,9H,2H2,1H3 |
Clave InChI |
SIJOMOQLMQVKTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C(=N1)Cl)C=O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




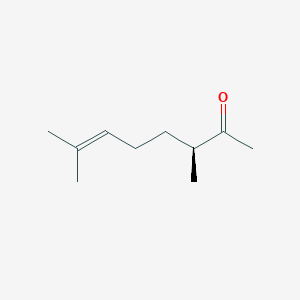
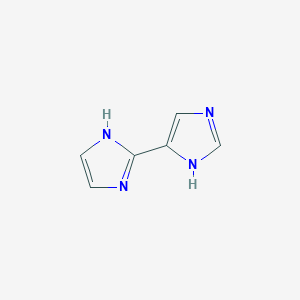

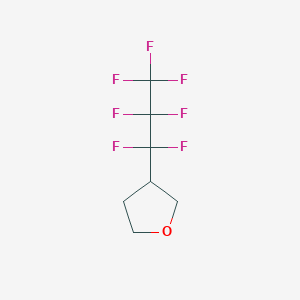
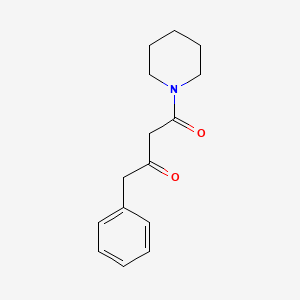
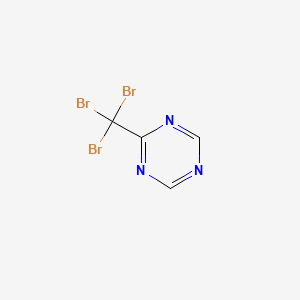
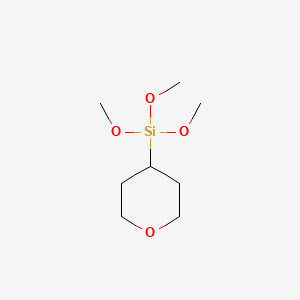
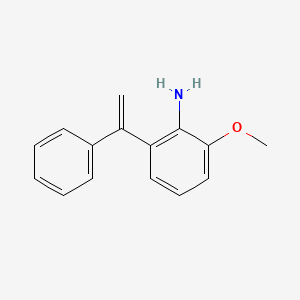
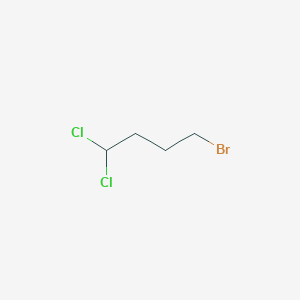
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
